N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a benzodioxolyl moiety linked via a sulfanyl bridge to a substituted pyrimidine ring. The compound’s structure combines a 1,3-benzodioxole group (known for its metabolic stability and pharmacological relevance) with a pyrimidine scaffold modified by a morpholine substituent, which enhances solubility and modulates bioactivity.
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H20N4O4S/c1-12-8-16(22-4-6-24-7-5-22)21-18(19-12)27-10-17(23)20-13-2-3-14-15(9-13)26-11-25-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,20,23) |
InChI Key |
CDLKQGRTSQJGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicine, N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds (Table 1) share structural motifs with Compound A, including sulfanyl acetamide linkages, heterocyclic cores, and substituents influencing bioactivity:
Physicochemical Properties
- Compound A: Predicted to exhibit moderate solubility due to the morpholine group, with a molecular weight of 440.5 g/mol. No experimental melting point or spectral data are available in the evidence.
- Analogues: 8t–8v: Melting points range from 160–220°C (amorphous solids). IR spectra show characteristic N–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. FP1-12: Hydroxyacetamide derivatives display enhanced hydrogen-bonding capacity, improving solubility compared to non-hydroxylated analogs.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The compound features a benzodioxole ring, a pyrimidine moiety, and a morpholine structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetamide |
| InChI Key | CDLKQGRTSQJGLJ-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. This compound is hypothesized to modulate enzyme activities, which can affect various cellular pathways such as signal transduction and metabolic regulation. The presence of the benzodioxole core may enhance its interaction with biological targets due to its structural characteristics.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, suggesting that compounds similar to this compound may inhibit α-amylase activity. For instance, related compounds have shown IC50 values in the low micromolar range against α-amylase (e.g., 0.68 µM) while demonstrating minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This indicates a potential for managing blood glucose levels without adversely affecting healthy cells.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Research on related benzodioxole derivatives has demonstrated significant activity against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 26 to 65 µM against cancer cells in vitro . These findings suggest that this compound could be explored further as a potential anticancer agent.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of benzodioxole derivatives:
- Antidiabetic Studies : A study synthesized various benzodioxole carboxamide derivatives and assessed their efficacy against α-amylase. Compounds IIa and IIc displayed potent inhibition with IC50 values of 0.85 µM and 0.68 µM respectively .
- Cytotoxicity Assessment : The same study evaluated cytotoxicity across cancer and normal cell lines using MTS assays. Notably, compound IIc showed significant anticancer efficacy while maintaining safety for normal cells .
- Mechanistic Insights : The interaction of these compounds with insulin signaling pathways was also investigated, indicating their potential role in regulating blood sugar levels and possibly influencing cancer growth through metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
